4-[5-[(Z)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid
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Overview
Description
4-[5-[(Z)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a benzoic acid moiety, and a thiazolidine-2,4-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(Z)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation.
Introduction of the Furan Ring: The furan ring can be introduced through a reaction with furan derivatives under specific conditions.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid derivatives using potassium carbonate as a base in refluxing acetone.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine-2,4-dione ring.
Reduction: Reduction reactions can occur at the carbonyl groups in the thiazolidine-2,4-dione structure.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-[5-[(Z)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-[(Z)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid involves multiple pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione Derivatives: These compounds share the thiazolidine-2,4-dione core and exhibit similar biological activities.
Furan Derivatives: Compounds with a furan ring that have antimicrobial and anticancer properties.
Uniqueness
4-[5-[(Z)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid is unique due to its combination of a furan ring, a benzoic acid moiety, and a thiazolidine-2,4-dione structure, which imparts a broad spectrum of biological activities .
Properties
IUPAC Name |
4-[5-[(Z)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-2-9-21-17(23)14(16(22)20-19(21)27)10-13-7-8-15(26-13)11-3-5-12(6-4-11)18(24)25/h2-8,10H,1,9H2,(H,24,25)(H,20,22,27)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEPKZCHLSIXPY-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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